molecular formula C12H12N4O2S B5683658 3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA

3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA

Cat. No.: B5683658
M. Wt: 276.32 g/mol
InChI Key: ULULYQYBXFVTAG-UHFFFAOYSA-N
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Description

3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA typically involves the reaction of 1-acetyl-1H-1,3-benzodiazole with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Common solvents used in this synthesis include dimethylformamide (DMF) and ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-ACETYL-1H-1,3-BENZODIAZOL-2-YL: A precursor in the synthesis of 3-ACETYL-1-(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)THIOUREA.

    THIOUREA: A key reagent used in the synthesis of various thiourea derivatives.

    BENZODIAZOLE DERIVATIVES: A class of compounds with diverse biological activities and applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-acetylbenzimidazol-2-yl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(17)13-12(19)15-11-14-9-5-3-4-6-10(9)16(11)8(2)18/h3-6H,1-2H3,(H2,13,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULYQYBXFVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=NC2=CC=CC=C2N1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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